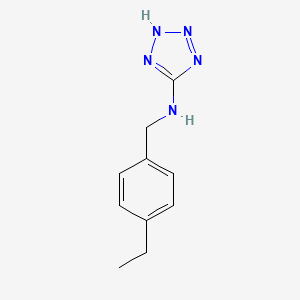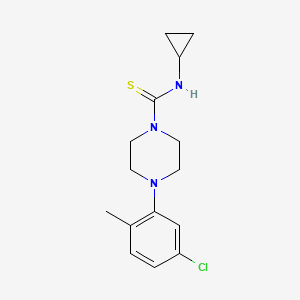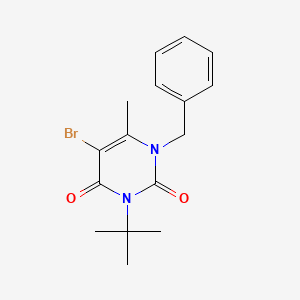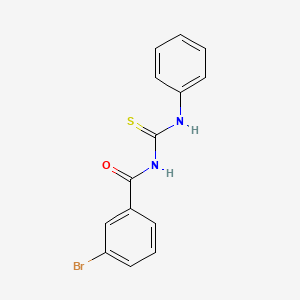
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as DMBA, is a synthetic organic compound with a molecular formula of C16H10ClO2S. It is widely used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations.
作用机制
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the initiation and promotion of cancer.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to induce a wide range of biochemical and physiological effects. It can cause oxidative stress, inflammation, and apoptosis in cells. It also affects the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has several advantages for use in lab experiments. It is a potent carcinogen and mutagen, making it useful for studying the mechanisms of cancer development and genetic mutations. It is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dosages for experiments. Additionally, the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in animal models can be controversial due to ethical concerns.
未来方向
There are several future directions for research involving 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is the development of new therapies for cancer based on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced carcinogenesis. Another area of interest is the use of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in combination with other agents to study the synergistic effects of multiple carcinogens. Additionally, there is a need for further research on the mechanisms of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone-induced DNA damage and mutations to better understand the processes of carcinogenesis.
合成方法
The synthesis of 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction of 4-chlorobenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base catalyst to form the corresponding enamine. The enamine is then oxidized with potassium permanganate to give 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone.
科学研究应用
5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is commonly used in scientific research as a carcinogen and mutagen to study the mechanisms of cancer development and genetic mutations. It is particularly useful in studying the initiation and promotion stages of carcinogenesis. 5-(4-chlorophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is also used to induce mammary tumors in animal models to study breast cancer.
属性
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMYMLGFNVVCQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(thiophen-2-ylmethylidene)furan-2(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)

![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)


![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)